molecular formula C7H7ClO2S B3352467 Methyl 3-(chloromethyl)thiophene-2-carboxylate CAS No. 478628-20-5

Methyl 3-(chloromethyl)thiophene-2-carboxylate

Cat. No. B3352467
CAS RN: 478628-20-5
M. Wt: 190.65 g/mol
InChI Key: GXKRMDHRJYGKEB-UHFFFAOYSA-N
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Description

“Methyl 3-(chloromethyl)thiophene-2-carboxylate” is a chemical compound . It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes functional groups such as a chloromethyl group and a carboxylate group .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(chloromethyl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C7H7ClO4S2/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 2 sulfur atoms .

Safety and Hazards

Handling “Methyl 3-(chloromethyl)thiophene-2-carboxylate” requires caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Thiophene derivatives, including “Methyl 3-(chloromethyl)thiophene-2-carboxylate”, have potential applications in various fields. They are of interest to scientists due to their potential as biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring these potentials further.

properties

IUPAC Name

methyl 3-(chloromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKRMDHRJYGKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740338
Record name Methyl 3-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478628-20-5
Record name Methyl 3-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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